

Cross-validation of Remdesivir assays with different internal standards

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Compound of Interest

Compound Name: Remdesivir-d4

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A Comparative Guide to Internal Standards in Remdesivir Bioanalysis

For researchers, scientists, and drug development professionals, the accurate quantification of Remdesivir in biological matrices is paramount for pharmacokinetic studies and therapeutic drug monitoring. The choice of an appropriate internal standard is a critical factor influencing the robustness and reliability of bioanalytical assays. This guide provides a comparative overview of various internal standards used in published and validated assays for Remdesivir, presenting key performance data and detailed experimental protocols to aid in methodological decisions.

The selection of an internal standard is a cornerstone of quantitative bioanalysis, compensating for variability in sample preparation and instrument response. In the context of Remdesivir assays, both structural analogs and stable isotope-labeled (SIL) internal standards have been successfully employed. This guide delves into the specifics of several prominent examples, offering a side-by-side comparison of their performance characteristics.

Comparative Performance of Remdesivir Assays with Different Internal Standards

The following table summarizes the quantitative performance of various validated assays for Remdesivir, categorized by the internal standard used. This allows for a direct comparison of

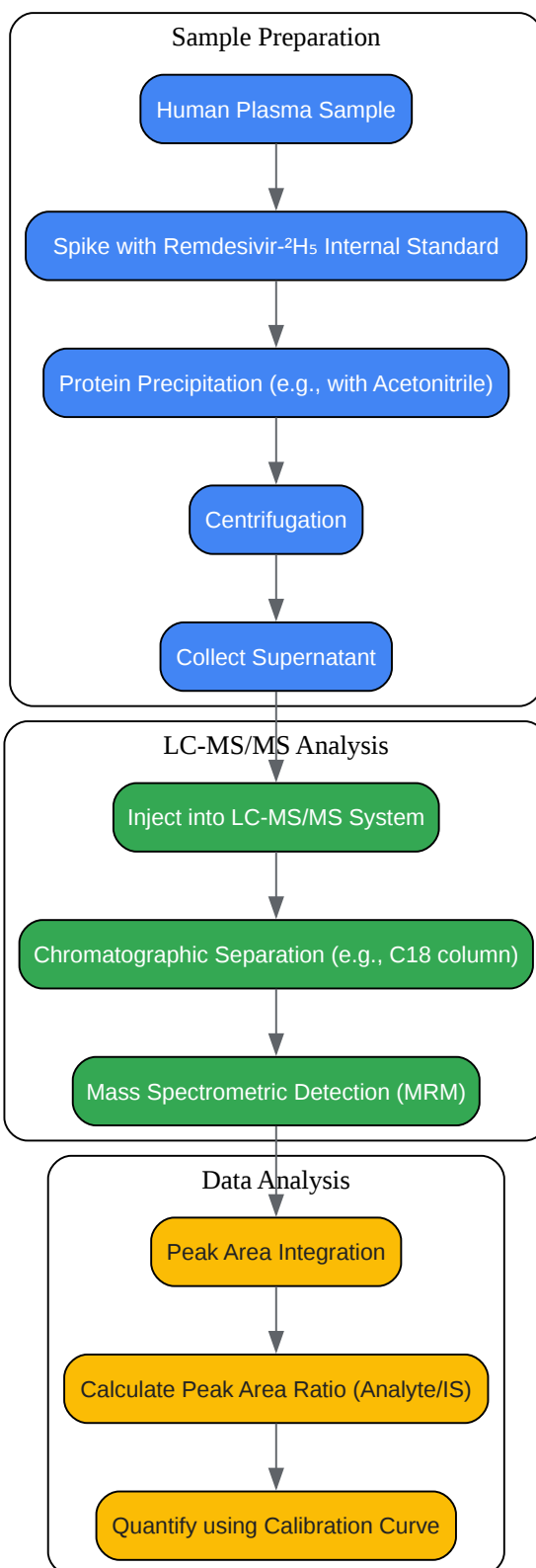
key validation parameters such as the lower limit of quantification (LLOQ), linearity, precision, and accuracy.

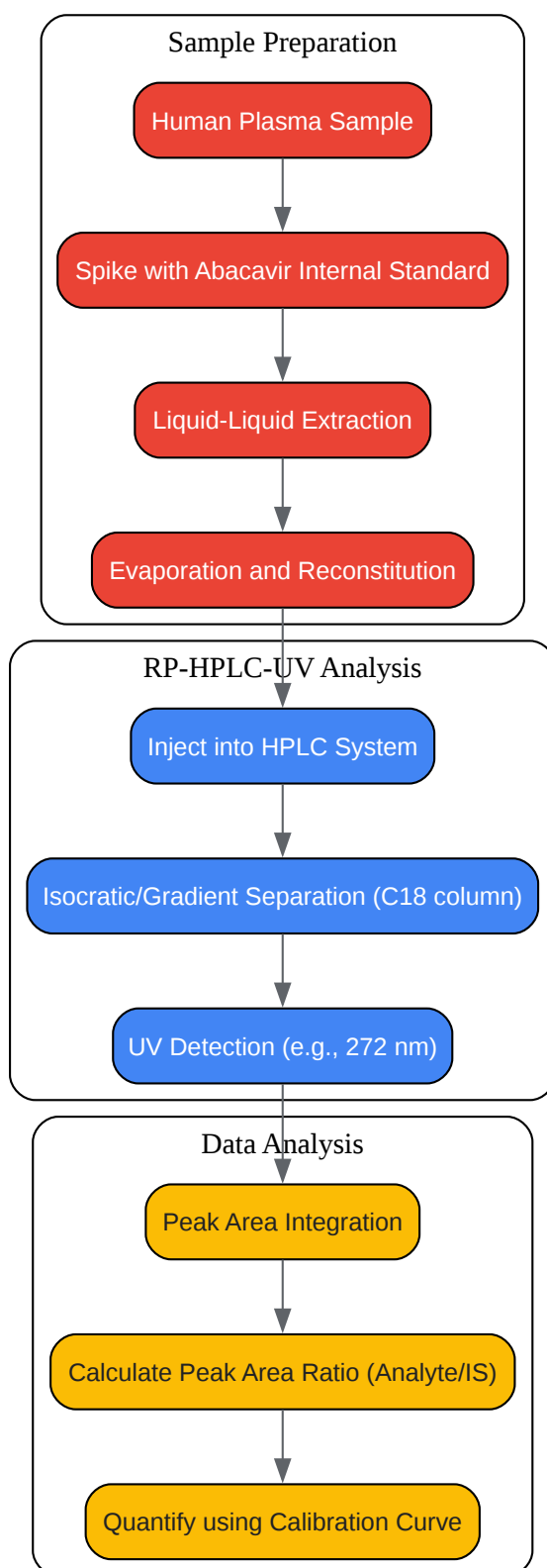
Internal Standard	Analytical Method	Matrix	LLOQ (ng/mL)	Linearity Range (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%Bias)
Remdesivir- ² H ₅	LC-MS/MS	Human Plasma	0.5	0.5 - 5000	< 5.2	< 9.8	Within ±15
[¹³ C ₃]-GS-5734	LC-MS/MS	Human Plasma	4	4 - 4000	< 6.6	< 6.6	± 11.5
Abacavir	RP-HPLC-UV	Human Plasma	10	10 - 70	-	-	-
Dapivirine-d11	LC-MS/MS	Serum	0.0375	0.0375 - 135	-	-	-
Acyclovir	UHPLC-MS/MS	Human Blood (VAMS)	2	2 - 8000	< 5.02	-	-11.19 to -0.6 (%diff)
Remdesivir- ¹³ C ₆	LC-MS/MS	Plasma	-	-	-	-	-
Isotopic IS	PS-MS/MS	Human Plasma	20	20 - 5000	< 11.2	< 11.2	± 15

Data compiled from multiple sources.[1][2][3][4][5][6][7] Dashes indicate data not specified in the cited literature.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of Remdesivir using different analytical methodologies and internal standards.





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